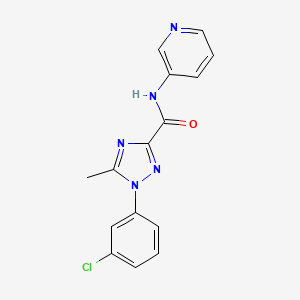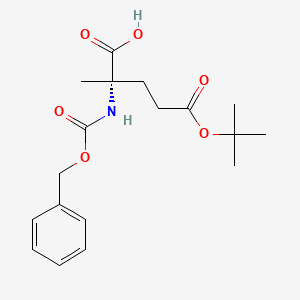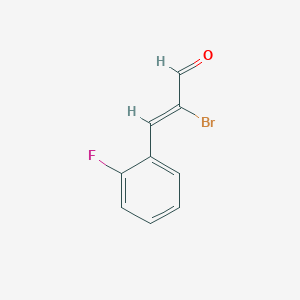![molecular formula C11H12N4S B13366108 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Preparation Methods
The synthesis of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-propyl-1H-benzimidazole-2-thiol with hydrazine derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolobenzimidazole derivatives .
Scientific Research Applications
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate multiple signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol include other triazolobenzimidazole derivatives, such as:
- 9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
These compounds share a similar core structure but differ in the alkyl substituents attached to the triazole ring. The uniqueness of this compound lies in its specific propyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H12N4S |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
4-propyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
InChI |
InChI=1S/C11H12N4S/c1-2-7-14-8-5-3-4-6-9(8)15-10(14)12-13-11(15)16/h3-6H,2,7H2,1H3,(H,13,16) |
InChI Key |
MYSMILIWXXJXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N3C1=NNC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B13366027.png)
![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)


![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366071.png)
![2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal](/img/structure/B13366072.png)
![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)



